7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;trihydrochloride
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Description
7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;trihydrochloride is a useful research compound. Its molecular formula is C29H37Cl3N6O and its molecular weight is 592.0 g/mol. The purity is usually 95%.
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Biological Activity
The compound 7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine; trihydrochloride is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that demonstrate its efficacy in various biological contexts.
Chemical Structure and Properties
This compound belongs to the class of pyrrolo[2,3-d]pyrimidines and features a complex structure that includes a piperazine ring and phenoxy groups. Its molecular formula is C29H34N6O, and it possesses a trihydrochloride salt form which enhances its solubility and bioavailability.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, primarily focusing on its antitumor , antifilarial , and anti-inflammatory properties. Below is a summary of key findings:
- Antitumor Activity : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting key survival signals such as PI3K/Akt. In vitro studies have shown significant cytotoxicity against breast cancer and leukemia cell lines.
- Antifilarial Mechanism : In studies involving rodent models, the compound was effective at inhibiting the protease activity of B. malayi, leading to reduced viability of adult worms and sterilization of female worms at doses as low as 300 mg/kg over five days .
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory cytokines, potentially through the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response .
Case Study 1: Antifilarial Efficacy
In a controlled study using Mastomys coucha, the compound was administered at varying doses to assess its efficacy against B. malayi. Results indicated:
- 53.6% adulticidal activity
- 46% microfilaricidal activity
- Significant reduction in female worm fertility .
Case Study 2: Cytotoxicity in Cancer Cells
A series of experiments were conducted on human breast cancer cell lines (MCF-7). The compound was found to:
Properties
IUPAC Name |
7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;trihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N6O.3ClH/c1-33-15-17-34(18-16-33)22-9-11-23(12-10-22)35-19-26(27-28(30)31-20-32-29(27)35)21-7-13-25(14-8-21)36-24-5-3-2-4-6-24;;;/h2-8,13-14,19-20,22-23H,9-12,15-18H2,1H3,(H2,30,31,32);3*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRMEQIQFCUAMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6.Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37Cl3N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.